

S1P Receptor Modulation by Ozanimod: A Technical Guide

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Compound of Interest

Compound Name: Ozanimod

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Introduction

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).^{[1][2]} It is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.^{[2][3]} The therapeutic mechanism of **ozanimod** is primarily attributed to its action as a functional antagonist of the S1P1 receptor on lymphocytes.^[1] This guide provides an in-depth technical overview of the molecular mechanisms, pharmacological properties, and key experimental methodologies used to characterize the interaction of **ozanimod** with S1P receptors.

Upon oral administration, **ozanimod** is extensively metabolized into several active metabolites, with two major active metabolites, CC112273 and CC1084037, contributing significantly to the overall pharmacological effect.^[2] These metabolites exhibit similar activity and selectivity profiles to the parent compound.^[2]

Mechanism of Action: S1P1 Receptor Internalization and Lymphocyte Sequestration

The core mechanism of **ozanimod** involves its binding to the S1P1 receptor on lymphocytes, which induces the internalization and subsequent degradation of the receptor.^{[4][5]} S1P1 is

crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the peripheral circulation.[6][7] By promoting the internalization of S1P1, **ozanimod** renders lymphocytes unresponsive to the endogenous S1P gradient that normally guides their exit from lymphoid tissues.[5][8] This "functional antagonism" leads to the reversible sequestration of lymphocytes within the lymph nodes, thereby reducing the number of circulating lymphocytes, including autoreactive T and B cells, that can migrate to sites of inflammation.[1][4][5]

The therapeutic effect of **ozanimod** in autoimmune diseases is thought to be mediated by this reduction in lymphocyte migration into the central nervous system or the gut.[4][6] While the precise role of S1P5 modulation is less understood, S1P5 is expressed on oligodendrocytes and natural killer cells, suggesting potential direct effects within the central nervous system.[9][10]

Pharmacological Profile of Ozanimod and its Active Metabolites

The pharmacological activity of **ozanimod** and its major active metabolites, CC112273 and CC1084037, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding their binding affinities, functional potencies, and pharmacokinetic properties.

Table 1: S1P Receptor Binding Affinities (K_i, nM)

Compound	S1P1	S1P2	S1P3	S1P4	S1P5
Ozanimod	0.44	>10,000	>10,000	>10,000	11.1
CC112273 (RP101075)	0.27	>10,000	>10,000	>10,000	5.9
CC1084037 (RP101442)	2.6	>10,000	>10,000	>10,000	171

Data compiled from multiple sources.[11]

Table 2: S1P Receptor Functional Potency (EC₅₀, nM)

Compound	S1P1	S1P2	S1P3	S1P4	S1P5
Ozanimod	0.41	>10,000	>10,000	>10,000	2.7
CC112273 (RP101075)	0.33	>10,000	>10,000	>10,000	1.3
CC1084037 (RP101442)	1.6	>10,000	>10,000	>10,000	17

Data represents values from [35S]GTPyS binding assays and are compiled from multiple sources.[\[12\]](#)

Table 3: Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites

Parameter	Ozanimod	CC112273	CC1084037
Tmax (hours)	~6	~10	~16
Half-life (t1/2)	~21 hours	~11 days	~10 days
Contribution to total active drug exposure	~6%	~73%	~15%

Tmax and half-life data are from single-dose studies.[\[1\]](#)

Table 4: Pharmacodynamic Effect on Lymphocyte Count

Treatment	Parameter	Value
Ozanimod (0.92 mg daily)	Mean lymphocyte count reduction from baseline	~45% at 3 months
	Median time to lymphocyte recovery to normal range after discontinuation	~30 days
	Percentage of patients with lymphocyte recovery to normal range after discontinuation	~90% within 3 months

Data from clinical trials in patients with relapsing multiple sclerosis.[1][13]

Key Experimental Protocols

The characterization of S1P receptor modulators like **ozanimod** relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of **ozanimod** and its metabolites for S1P receptors.

Materials:

- Cell membranes prepared from CHO or HEK293 cells recombinantly expressing human S1P receptor subtypes (e.g., S1P1 and S1P5).
- Radioligand: [3H]-**ozanimod**.
- Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.[14]
- Unlabeled competitor (e.g., unlabeled **ozanimod** or endogenous ligand S1P).
- Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]
- Scintillation fluid.
- 96-well plates.
- Cell harvester and scintillation counter.

Procedure:

- Thaw cell membranes and dilute to the desired concentration in ice-cold Assay Buffer.

- Prepare serial dilutions of the unlabeled test compound.
- In a 96-well plate, add in the following order: Assay Buffer, serially diluted test compound, a fixed concentration of [3H]-**ozanimod**, and finally the cell membrane suspension.
- For determining non-specific binding, a high concentration of unlabeled **ozanimod** (e.g., 10 μ M) is used in place of the test compound.[14] Total binding is measured in the absence of any competitor.
- Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[15]
- Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold Wash Buffer.
- Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the percentage of specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Convert the IC₅₀ value to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[9]

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to the G α subunit of the G-protein.

Objective: To determine the functional potency (EC₅₀) and efficacy of **ozanimod** and its metabolites as agonists at S1P receptors.

Materials:

- Cell membranes expressing the S1P receptor of interest.
- [35S]GTPyS.
- GDP.
- Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- Test compounds (agonists).
- Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.
- Microplate scintillation counter.

Procedure:

- Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate the mixture at room temperature for 30-60 minutes to allow for [35S]GTPyS binding.[\[16\]](#)
- Terminate the reaction. If using a filtration method, rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer.[\[17\]](#)
- If using an SPA-based method, add SPA beads and incubate to allow the membranes to bind to the beads.[\[16\]](#)

- Quantify the amount of bound $[^{35}\text{S}]\text{GTP}\gamma\text{S}$ using a scintillation counter.

Data Analysis:

- Plot the amount of $[^{35}\text{S}]\text{GTP}\gamma\text{S}$ bound against the log concentration of the agonist.
- Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC_{50} (the concentration of agonist that produces 50% of the maximal response) and the E_{max} (the maximum response).

S1P1 Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.

Objective: To measure the functional consequence of **ozanimod** binding to the S1P1 receptor.

Materials:

- HEK293 or CHO cells stably expressing a tagged human S1P1 receptor (e.g., with an N-terminal myc-tag or fused to a fluorescent protein like GFP).[\[2\]](#)[\[18\]](#)
- Test compound (**ozanimod**).
- Primary antibody against the tag (e.g., anti-myc antibody).[\[18\]](#)
- Fluorescently labeled secondary antibody.
- Flow cytometer.

Procedure:

- Seed the S1P1-expressing cells in 6-well plates and grow to 60-80% confluency.[\[18\]](#)
- Treat the cells with various concentrations of **ozanimod** for a defined period (e.g., 60 minutes) at 37°C to induce receptor internalization.[\[18\]](#)
- Place the cells on ice to stop the internalization process.

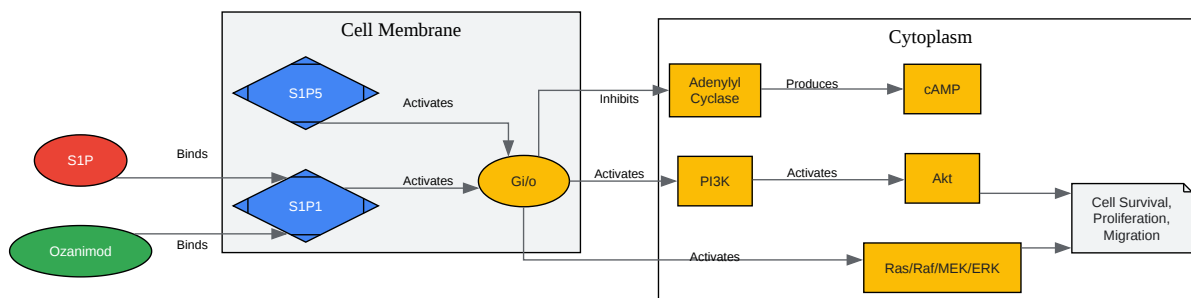
- Wash the cells with cold PBS.
- Incubate the non-permeabilized cells with the primary antibody against the extracellular tag at 4°C. This will only label the receptors remaining on the cell surface.
- Wash the cells to remove unbound primary antibody.
- Incubate the cells with a fluorescently labeled secondary antibody at 4°C.
- Wash the cells and resuspend in a suitable buffer for flow cytometry.
- Analyze the fluorescence intensity of the cell population using a flow cytometer.

Data Analysis:

- The mean fluorescence intensity (MFI) of the cell population is proportional to the number of S1P1 receptors on the cell surface.
- Calculate the percentage of receptor internalization at each concentration of **ozanimod** relative to untreated cells.
- Plot the percentage of internalization against the log concentration of **ozanimod** to determine the EC50 for receptor internalization.

Visualizing the Molecular Pathways and Experimental Logic

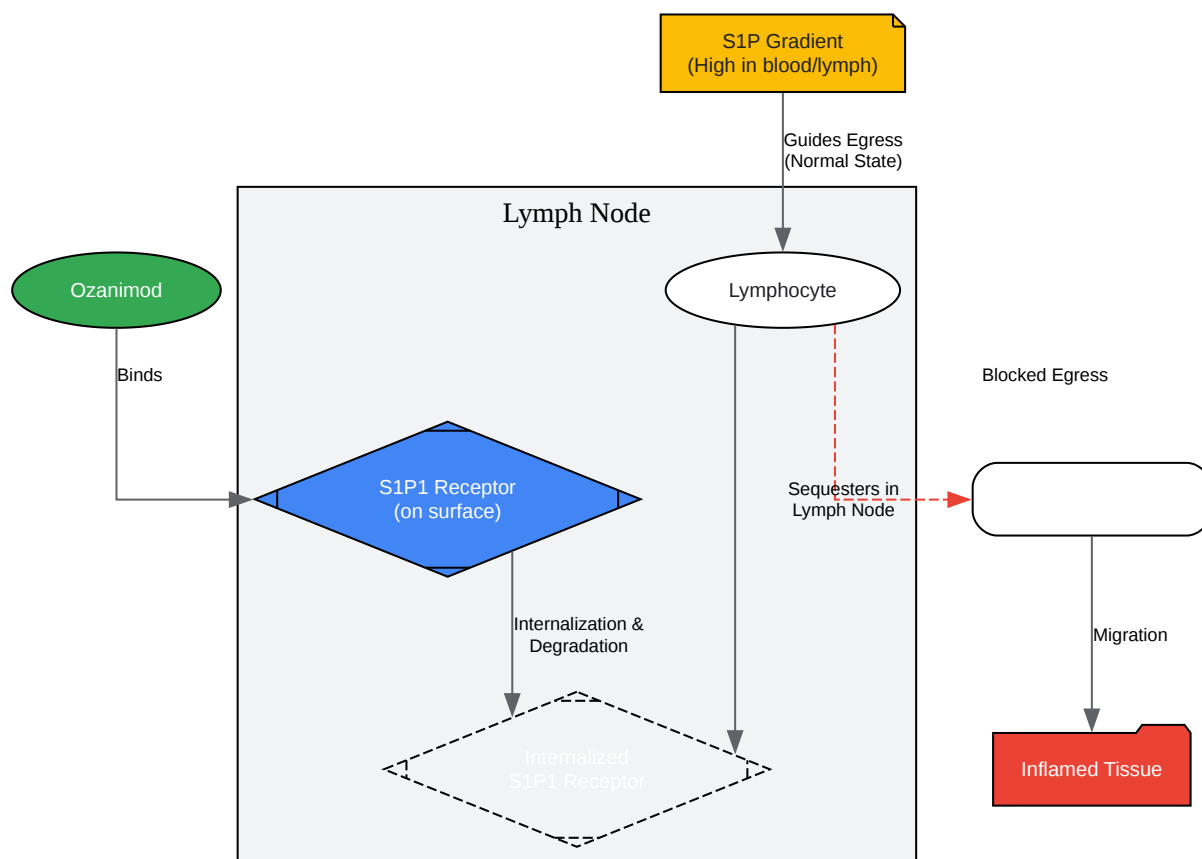
S1P Signaling Pathway



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Caption: S1P receptor downstream signaling pathways.

Ozanimod's Mechanism of Action on Lymphocyte Trafficking



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Caption: **Ozanimod**-induced lymphocyte sequestration.

Experimental Workflow for S1P Modulator Characterization



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Caption: Workflow for characterizing S1P modulators.

Conclusion

Ozanimod represents a significant advancement in the selective targeting of S1P receptors for the treatment of autoimmune diseases. Its high affinity and selectivity for S1P1 and S1P5, coupled with the well-characterized mechanism of S1P1 internalization and subsequent lymphocyte sequestration, provide a clear rationale for its therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of S1P receptor modulation. A thorough understanding of these principles and methodologies is crucial for the continued development of novel and improved S1P-targeted therapies.

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